N,N-Bis(M-tolyl)benzenaMine N,N-Bis(M-tolyl)benzenaMine
Brand Name: Vulcanchem
CAS No.: 13511-11-0
VCID: VC21263296
InChI: InChI=1S/C20H19N/c1-16-8-6-12-19(14-16)21(18-10-4-3-5-11-18)20-13-7-9-17(2)15-20/h3-15H,1-2H3
SMILES: CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC=CC(=C3)C
Molecular Formula: C20H19N
Molecular Weight: 273.4 g/mol

N,N-Bis(M-tolyl)benzenaMine

CAS No.: 13511-11-0

Cat. No.: VC21263296

Molecular Formula: C20H19N

Molecular Weight: 273.4 g/mol

* For research use only. Not for human or veterinary use.

N,N-Bis(M-tolyl)benzenaMine - 13511-11-0

Specification

CAS No. 13511-11-0
Molecular Formula C20H19N
Molecular Weight 273.4 g/mol
IUPAC Name 3-methyl-N-(3-methylphenyl)-N-phenylaniline
Standard InChI InChI=1S/C20H19N/c1-16-8-6-12-19(14-16)21(18-10-4-3-5-11-18)20-13-7-9-17(2)15-20/h3-15H,1-2H3
Standard InChI Key ZCAWQFNYHFHEPZ-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC=CC(=C3)C
Canonical SMILES CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC=CC(=C3)C

Introduction

Structural Characteristics and Identification

N,N-Bis(M-tolyl)benzenaMine belongs to the class of tertiary arylamines, characterized by a nitrogen atom bonded to three aryl groups. In this specific compound, the nitrogen atom connects to a phenyl group and two m-tolyl groups. The m-tolyl groups feature methyl substituents at the meta position on the benzene rings, which influences the electron distribution and reactivity of the molecule.

Physical and Chemical Properties

N,N-Bis(M-tolyl)benzenaMine possesses distinct physical and chemical properties that are important for understanding its behavior in various applications. According to available data, the compound has a molecular weight of 273.37200, indicating its size and mass relative to other chemical compounds . This molecular weight influences aspects such as diffusion rates and solubility in various solvents.

The density of N,N-Bis(M-tolyl)benzenaMine is reported as 1.079 g/cm³, which provides information about its mass per unit volume . This property is particularly relevant for applications involving volumetric measurements or when calculating the amount of compound needed for specific reactions. The relatively high boiling point of 417.5°C at 760 mmHg suggests strong intermolecular forces, likely arising from π-π stacking interactions between the aromatic rings .

Key Physical Properties Data

The following table summarizes the key physical properties of N,N-Bis(M-tolyl)benzenaMine based on available data:

PropertyValueSignificance
CAS Number13511-11-0Unique chemical identifier
Molecular Weight273.37200Influences reaction stoichiometry and analytical detection
Density1.079 g/cm³Important for volumetric calculations
Boiling Point417.5°C at 760 mmHgIndicates high thermal stability
Molecular FormulaC₂₀H₁₉NDefines atomic composition

These physical properties provide essential information for researchers and chemists working with this compound in laboratory or industrial settings. The high boiling point suggests that N,N-Bis(M-tolyl)benzenaMine remains stable at elevated temperatures, which could be advantageous for certain high-temperature applications or processing methods.

Chemical Reactivity and Reaction Patterns

The aromatic rings in N,N-Bis(M-tolyl)benzenaMine can participate in electrophilic aromatic substitution reactions, although the directing effects of the nitrogen and methyl groups would influence the regioselectivity of such reactions. The methyl groups on the m-tolyl substituents might also undergo oxidation reactions under appropriate conditions, leading to functionalized derivatives with potentially valuable properties.

Theoretical Reaction Pathways

Several reaction pathways could be anticipated for N,N-Bis(M-tolyl)benzenaMine, including:

  • Oxidation reactions affecting the nitrogen center or methyl groups

  • Electrophilic aromatic substitution on the phenyl or m-tolyl rings

  • Coordination chemistry with transition metals through the nitrogen atom

  • Photochemical transformations involving the aromatic systems

These reaction pathways represent potential directions for further exploration and application development using this compound as a starting material.

Applications and Significance in Research

Tertiary arylamines like N,N-Bis(M-tolyl)benzenaMine often find applications in various fields, including organic electronics, photochemistry, and materials science. The electron-rich nature of the nitrogen atom, combined with the extended π-conjugation system provided by the aromatic rings, makes such compounds potentially useful in applications requiring electron-donating properties.

Compounds with structural similarities to N,N-Bis(M-tolyl)benzenaMine have been investigated as components in organic light-emitting diodes (OLEDs), photovoltaic cells, and as precursors for specialized polymers. The specific substitution pattern with m-tolyl groups might confer unique properties that could be advantageous in certain applications, such as modified solubility profiles or altered electronic characteristics.

Analytical Methods for Characterization

Characterization of N,N-Bis(M-tolyl)benzenaMine would typically involve a combination of spectroscopic, spectrometric, and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy would provide valuable information about the structural features of the compound, with distinctive signals for the aromatic protons and the methyl groups on the m-tolyl substituents.

Mass spectrometry would offer insights into the molecular weight and fragmentation pattern of the compound, serving as a valuable tool for identity confirmation. Infrared (IR) spectroscopy could reveal characteristic absorption bands associated with the aromatic C-H stretching vibrations and C-N bonds. UV-Visible spectroscopy might provide information about electronic transitions within the molecule, which could be relevant for applications in photochemistry or materials science.

Chromatographic Analysis Approaches

Chromatographic techniques would be essential for assessing the purity of synthesized N,N-Bis(M-tolyl)benzenaMine and separating it from potential impurities or reaction by-products. High-Performance Liquid Chromatography (HPLC) with appropriate column selection and mobile phase optimization would likely be effective for this purpose. Gas Chromatography (GC) might also be applicable, particularly if derivatization is employed to enhance volatility.

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